1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C12H13FN2S |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H13FN2S/c1-7(14)11-8(2)15-12(16-11)9-5-3-4-6-10(9)13/h3-7H,14H2,1-2H3 |
InChI Key |
FIFNSIJCXIDHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(C)N |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
This classical method forms the thiazole core via condensation of α-haloketones with thioamides. For the target compound:
- Step 1 : Synthesis of 2-(2-fluorophenyl)thioamide by reacting 2-fluorobenzonitrile with hydrogen sulfide in the presence of ammonium chloride.
- Step 2 : Condensation with 3-chloro-2,4-pentanedione in absolute ethanol under reflux (8 hours). This yields 1-(4-methyl-2-(2-fluorophenyl)-1,3-thiazol-5-yl)ethan-1-one (Intermediate A ).
- Step 3 : Reductive amination of Intermediate A using ammonium acetate and sodium cyanoborohydride to introduce the ethanamine moiety.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Intermediate A) | 85–90% | |
| Reaction Time | 8–12 hours | |
| Solvent | Ethanol |
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed method constructs the thiazole-aryl bond with precision:
- Step 1 : Synthesis of 4-methyl-5-bromo-1,3-thiazole (B ) via bromination of 4-methylthiazole.
- Step 2 : Coupling B with 2-fluorophenylboronic acid using Pd(PPh₃)₄ catalyst and K₂CO₃ base in dioxane/water (80°C, 24 hours).
- Step 3 : Functionalization of the thiazole’s 5-position via nucleophilic substitution or Grignard addition to introduce the ethanamine group.
- Catalyst loading of 5 mol% Pd improved yields to 78%.
- Microwave-assisted coupling reduced reaction time to 2 hours.
Post-Functionalization of Preformed Thiazoles
Modification of pre-assembled thiazole scaffolds enables selective derivatization:
- Starting Material : 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (C ).
- Step 1 : Conversion of C to its ethyl ester via Fischer esterification.
- Step 2 : Reduction of the ester to ethanol using LiAlH₄.
- Step 3 : Oxidation to ethan-1-one followed by reductive amination.
| Method | Total Yield | Steps |
|---|---|---|
| Hantzsch | 65–70% | 3 |
| Suzuki-Miyaura | 60–68% | 4 |
| Post-Functionalization | 55–60% | 5 |
Critical Analysis of Methodologies
- Hantzsch Synthesis offers high yields but requires stringent control of thiobenzamide purity.
- Suzuki-Miyaura provides regioselectivity but involves costly palladium catalysts.
- Scale-Up Feasibility : Hantzsch is preferred for industrial applications due to lower reagent costs and simpler workup.
Research Advancements
Recent innovations include:
- Enzymatic Desymmetrization : Lipase-catalyzed resolution to achieve enantiopure ethan-1-amine derivatives.
- Flow Chemistry : Continuous-flow Hantzsch systems reducing reaction times by 40%.
Chemical Reactions Analysis
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substitution at the thiazole-5 position (as in the target compound) is less common compared to thiazole-2 amines (e.g., ), which may influence electronic distribution and bioactivity.
- The dihydrochloride salt form of the target compound improves aqueous solubility, critical for in vitro assays .
Physicochemical Properties
Biological Activity
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's IUPAC name is 1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine dihydrochloride, with a molecular formula of C₁₂H₁₃FN₂S and a molecular weight of 236.31 g/mol. The presence of the fluorine atom and the thiazole ring is crucial for its biological activity.
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine exhibits several mechanisms of action that contribute to its biological effects:
Antitumor Activity
Research indicates that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this thiazole have shown significant cytotoxicity against various cancer cell lines with IC₅₀ values ranging from 10 to 30 µM .
Antimicrobial Properties
Thiazole derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. The compound's structural features allow it to interact with bacterial membranes or inhibit essential enzymes in microbial metabolism .
Anti-inflammatory Effects
Some studies suggest that thiazole compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is heavily influenced by their structural features. Key points include:
- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and bioavailability, contributing to improved potency against target cells .
- Methyl Group Positioning : The methyl group at position 4 on the phenyl ring has been associated with increased cytotoxic activity. This electron-donating group stabilizes the molecule and enhances interactions with biological targets .
- Thiazole Ring Modifications : Variations in the thiazole moiety can lead to significant changes in activity. For example, modifications at the 5-position can affect binding affinity to target proteins involved in cancer progression .
Case Studies and Research Findings
Several studies have highlighted the potential applications of 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine:
- Anticancer Studies : In vitro studies demonstrated that this compound exhibited potent cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The observed IC₅₀ values were comparable to those of established chemotherapeutics like doxorubicin .
- Leishmanicidal Activity : Similar thiazole derivatives have been shown to possess leishmanicidal properties, affecting intracellular amastigotes and demonstrating low toxicity towards mammalian cells. These findings suggest potential for developing novel treatments for leishmaniasis .
- Pharmacokinetic Studies : Preliminary pharmacokinetic profiling indicated favorable absorption characteristics and low metabolic clearance in animal models, suggesting good potential for further development into therapeutic agents .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine dihydrochloride |
| Molecular Formula | C₁₂H₁₃FN₂S |
| Molecular Weight | 236.31 g/mol |
| Antitumor IC₅₀ | 10–30 µM |
| Antimicrobial Activity | Effective against various pathogens |
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine, and what purification challenges arise?
Methodological Answer:
The compound’s thiazole core is typically synthesized via Hantzsch thiazole cyclization. A plausible route involves:
- Reacting 2-fluoroacetophenone with thiourea and methyl-substituted α-haloketones under reflux in ethanol to form the thiazole ring .
- Subsequent functionalization at the 5-position with an ethanamine group via nucleophilic substitution or reductive amination .
Purification Challenges:
- The polar amine group necessitates chromatographic separation (e.g., silica gel with methanol/dichloromethane gradients) to resolve byproducts like unreacted thiourea or regioisomers .
- Crystallization in ethanol/water mixtures may improve purity but requires careful control of pH to avoid amine protonation .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography:
Advanced: How can computational modeling optimize the compound’s activity as a kinase inhibitor?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Schrödinger):
- MD Simulations (GROMACS):
Advanced: How to resolve contradictory data in receptor binding assays (e.g., CRF1 vs. CRF2)?
Methodological Answer:
- Radioligand Competition Assays:
- Functional Antagonism Tests:
Advanced: What strategies improve bioavailability given the compound’s low solubility?
Methodological Answer:
- Salt Formation:
- Prodrug Design:
- Acetylate the amine to form a hydrolytically labile prodrug. Monitor plasma stability in vitro (rat liver microsomes) .
Basic: What in vitro assays are suitable for preliminary neuropharmacological profiling?
Methodological Answer:
- Receptor Panels:
- Ion Channel Inhibition:
Advanced: How to address discrepancies in cytotoxicity profiles across cancer cell lines?
Methodological Answer:
- Mechanistic Deconvolution:
- Metabolomic Profiling (LC-MS):
Advanced: What crystallographic software parameters ensure accurate refinement?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
